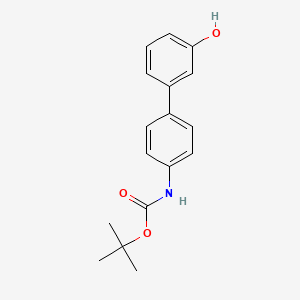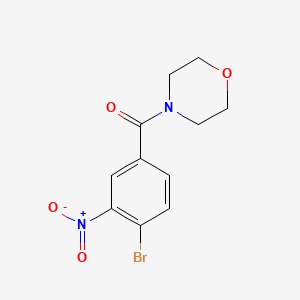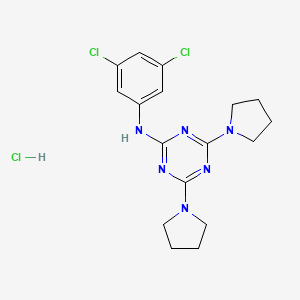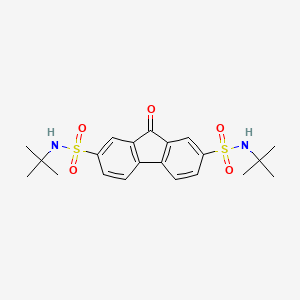
2-(1-メチル-1H-ピラゾール-4-イル)シクロペンタン-1-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
科学的研究の応用
2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Mode of Action
It is known that pyrazole derivatives can exhibit a wide range of biological activities .
Result of Action
The molecular and cellular effects of 2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of more environmentally friendly solvents and catalysts is often explored to reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
類似化合物との比較
Similar Compounds
- 1-methyl-1H-pyrazole-4-carboxylic acid
- 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
- 4-methyl-1H-pyrazole-3-carboxylic acid
Uniqueness
2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentane ring, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
2-(1-methylpyrazol-4-yl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-6-7(5-11-12)8-3-2-4-9(8)10(13)14/h5-6,8-9H,2-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQAKKNIEBIHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine hydrochloride](/img/structure/B2475596.png)
![N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2475598.png)
![Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2475600.png)
![2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2475603.png)




![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone](/img/structure/B2475612.png)
amine hydrochloride](/img/structure/B2475614.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)
![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)
![4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2475617.png)

